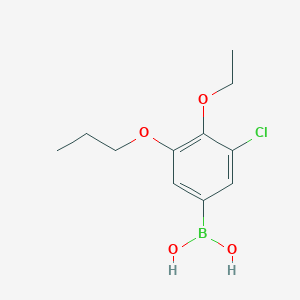
2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine is a chemical compound with the CAS Number: 1041587-85-2 . It has a molecular weight of 281.4 and its IUPAC name is 2-cyclopentyl-1-(4-phenoxyphenyl)ethylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H23NO/c20-19(14-15-6-4-5-7-15)16-10-12-18(13-11-16)21-17-8-2-1-3-9-17/h1-3,8-13,15,19H,4-7,14,20H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique
Proton-Coupled Electron Transfer Mechanisms
One-electron oxidation of hydrogen-bonded phenols demonstrates a concerted proton-coupled electron transfer mechanism. This process, studied in derivatives similar to 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine, involves the transfer of a phenolic proton to an amine, revealing insights into redox chemistry and the stabilization of radical species through intramolecular interactions (Rhile & Mayer, 2004).
Structural and Electrochemical Properties
The study of tripodal aminophenolate ligand complexes of Aluminum(III), Gallium(III), and Indium(III) in water has shed light on the structural and electrochemical behaviors of these compounds. This research, relevant to the broader chemical applications of similar compounds, highlights the role of ligand design in tuning the properties and reactivities of metal complexes (Caravan & Orvig, 1997).
Polymerizable Molecules Creation
Research into the [2 + 2 + 2] cycloaddition reactions of functionalized alkynes has led to the development of diverse polymerizable molecules. This methodology, which could be applied to the synthesis of materials from this compound derivatives, offers a platform for creating polymers with a variety of core structures, enhancing materials science (Watanabe et al., 2010).
Corrosion Inhibition in Metals
The exploration of amine derivative compounds as corrosion inhibitors for mild steel in acidic environments exemplifies the potential of this compound and its analogs in protective coatings. Through electrochemical measurements and surface analysis, these compounds have been shown to form protective films on metal surfaces, significantly reducing corrosion rates (Boughoues et al., 2020).
Redox Active Compounds and π Bonding
The study of redox activity and π bonding in metal complexes, such as those involving molybdenum(VI) with tris(amidophenolate) ligands, provides valuable insights into the electronic structures and bonding mechanisms of potential catalytic or electronic materials. These findings can be applied to understand the properties of this compound in complex formation and its applications in catalysis and materials science (Marshall-Roth & Brown, 2015).
Propriétés
IUPAC Name |
2-cyclopentyl-1-(4-phenoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c20-19(14-15-6-4-5-7-15)16-10-12-18(13-11-16)21-17-8-2-1-3-9-17/h1-3,8-13,15,19H,4-7,14,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFUCIVFQJXZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C2=CC=C(C=C2)OC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

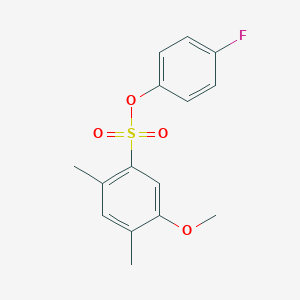

![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2880232.png)


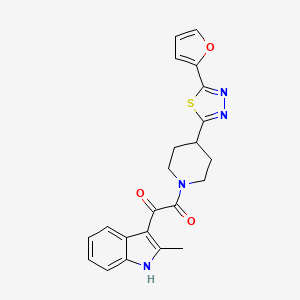
![N-[(2-chlorophenyl)methyl]cyclopentanamine](/img/structure/B2880242.png)
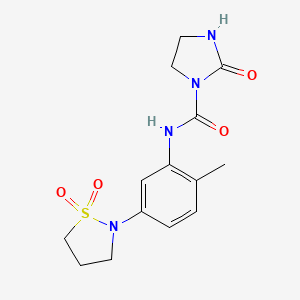
![Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2880244.png)
![4-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2880245.png)

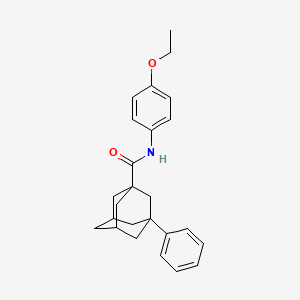
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2880248.png)
